molecular formula C9H13ClN2O2 B2547838 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2402830-19-5

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

Cat. No. B2547838
CAS RN: 2402830-19-5
M. Wt: 216.67
InChI Key: MDGMUBIRLUNLAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the compound of interest involves the interaction of substituted nitriles with amino acids. For instance, the paper titled "Synthesis of Derivatives of 8-Cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine and 9-Alkoxycarbonyl- (or 9-Carboxy)-3-ethoxycarbonyl-2-methyl-10H-benzo[b]-1,8-naphthyridine-5-one from the Reaction of 2-Chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with Amino Acids" describes the formation of 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine through the reaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with α-amino acids in DMF .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system that includes an imidazole ring joined to a pyridine ring. The specific substituents on the rings, such as the methyl group at the 8-position and the carboxylic acid group, influence the chemical reactivity and physical properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine derivatives can be complex. The paper "Three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum’s acid. Synthesis of 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones" presents a method for synthesizing substituted tetrahydroimidazo[4,5-b]pyridin-5-ones through a three-component condensation involving 5-aminoimidazole derivatives, aldehydes, and Meldrum’s acid . This indicates that imidazo[1,2-a]pyridine derivatives can participate in multi-component reactions to form new compounds.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of "8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride," we can infer that the properties would be influenced by the presence of functional groups such as the carboxylic acid and the methyl group. These groups can affect solubility, acidity, and the potential for forming salts, such as the hydrochloride salt .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Research on heterocyclic compounds includes the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through reactions involving 2-aminopyridines. These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
  • Catalytic Synthesis of Bicyclic Imidazoles : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, was achieved via a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).
  • Conformationally Constrained Inhibitors : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems was accomplished by intramolecular cyclization, used to produce farnesyltransferase inhibitor analogues for improved in vivo metabolic stability (Dinsmore et al., 2000).

Applications in Chemical Reactions

  • Nucleoside Phosphoramidite Reagents : Pyridine hydrochloride/imidazole has been utilized to activate nucleoside phosphoramidites for synthesizing oligonucleotides, demonstrating a high preference for phosphitilating hydroxyl groups over amino groups (Gryaznov & Letsinger, 1992).
  • Catalytic Activities in Carbon-Carbon Bond Forming Reactions : Novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown high efficiency in carbon-carbon bond formation, such as in Suzuki–Miyaura cross-coupling and arylation reactions (Akkoç et al., 2016).

Safety and Hazards

“Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for research on “8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride” and related compounds could involve further exploration of their biological activities. For instance, “Tetrahydroimidazo [4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase” have been studied for their potential as novel anti-infective compounds .

properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11;/h5-6H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGMUBIRLUNLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

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